molecular formula C6H12O2 B037846 (3S,4S)-3-Methyl-4-hydroxy-2-pentanone CAS No. 115936-19-1

(3S,4S)-3-Methyl-4-hydroxy-2-pentanone

Cat. No. B037846
CAS RN: 115936-19-1
M. Wt: 116.16 g/mol
InChI Key: ZXZUCILLTLHIBZ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-Methyl-4-hydroxy-2-pentanone, also known as (S,S)-HMMP, is a chiral building block that has been widely used in organic synthesis. It is a colorless liquid with a boiling point of 126-127°C and a molecular weight of 116.16 g/mol.

Mechanism Of Action

The mechanism of action of (S,S)-HMMP is not well-understood. However, it is believed to act as a chiral auxiliary in the synthesis of chiral compounds. It can also be used as a chiral ligand in asymmetric catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S,S)-HMMP. However, it is not known to have any significant toxicity or side effects.

Advantages And Limitations For Lab Experiments

The main advantage of (S,S)-HMMP is its high enantiomeric excess, which makes it a useful chiral building block in organic synthesis. However, its synthesis is relatively complex and requires the use of chiral ligands and column chromatography for separation of diastereomers.

Future Directions

There are several future directions for the research on (S,S)-HMMP. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the application of (S,S)-HMMP in the synthesis of new natural products and pharmaceuticals. Additionally, the mechanism of action of (S,S)-HMMP could be further studied to better understand its role as a chiral auxiliary and ligand in asymmetric catalysis.

Synthesis Methods

(S,S)-HMMP can be synthesized through the reduction of 3-methyl-2-cyclopentenone using sodium borohydride in the presence of chiral ligands. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The (S,S)-diastereomer is obtained with a high enantiomeric excess of over 99%.

Scientific Research Applications

(S,S)-HMMP has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the anti-cancer drug Taxol and the anti-viral drug Oseltamivir. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

115936-19-1

Product Name

(3S,4S)-3-Methyl-4-hydroxy-2-pentanone

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3S,4S)-4-hydroxy-3-methylpentan-2-one

InChI

InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5-/m0/s1

InChI Key

ZXZUCILLTLHIBZ-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H]([C@H](C)O)C(=O)C

SMILES

CC(C(C)O)C(=O)C

Canonical SMILES

CC(C(C)O)C(=O)C

synonyms

2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)

Origin of Product

United States

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